1,1,2-Trichloro-2-(2,3-dichlorophenyl)hydrazine
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Overview
Description
1,1,2-Trichloro-2-(2,3-dichlorophenyl)hydrazine is a chemical compound with the molecular formula C6H3Cl5N2 and a molecular weight of 280.366 g/mol It is known for its unique structure, which includes multiple chlorine atoms attached to a phenyl ring and a hydrazine group
Preparation Methods
The synthesis of 1,1,2-Trichloro-2-(2,3-dichlorophenyl)hydrazine typically involves the reaction of 2,3-dichlorophenylhydrazine with trichloroacetaldehyde under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalyst like hydrochloric acid to facilitate the reaction. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
1,1,2-Trichloro-2-(2,3-dichlorophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce chlorinated anilines.
Scientific Research Applications
1,1,2-Trichloro-2-(2,3-dichlorophenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated aromatic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1,1,2-Trichloro-2-(2,3-dichlorophenyl)hydrazine involves its interaction with cellular components, leading to various biological effects. The compound can form reactive intermediates that interact with DNA, proteins, and other biomolecules, potentially leading to cell death or inhibition of cell growth. The specific molecular targets and pathways involved are still under investigation, but it is believed that the compound’s chlorinated structure plays a key role in its biological activity.
Comparison with Similar Compounds
1,1,2-Trichloro-2-(2,3-dichlorophenyl)hydrazine can be compared with other chlorinated hydrazines and phenylhydrazines:
1,1,2-Trichloro-1,2,2-trifluoroethane: This compound is a chlorofluorocarbon with different applications, primarily as a solvent and refrigerant.
1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane (DDT): Known for its use as an insecticide, DDT has a different structure and mechanism of action compared to this compound.
The uniqueness of this compound lies in its specific chlorinated structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
30332-27-5 |
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Molecular Formula |
C6H3Cl5N2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1,1,2-trichloro-2-(2,3-dichlorophenyl)hydrazine |
InChI |
InChI=1S/C6H3Cl5N2/c7-4-2-1-3-5(6(4)8)12(9)13(10)11/h1-3H |
InChI Key |
NVHCTNQRQRIWLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N(N(Cl)Cl)Cl |
Origin of Product |
United States |
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